molecular formula C16H20NO2+ B14209545 Quinolinium, 1-(5-carboxypentyl)-4-methyl- CAS No. 769878-71-9

Quinolinium, 1-(5-carboxypentyl)-4-methyl-

Cat. No.: B14209545
CAS No.: 769878-71-9
M. Wt: 258.33 g/mol
InChI Key: VKRDKQLQKNINNU-UHFFFAOYSA-O
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Description

Quinolinium, 1-(5-carboxypentyl)-4-methyl-, is a quaternary ammonium compound that belongs to the class of quinolinium derivatives. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The unique structure of quinolinium derivatives allows them to interact with biological molecules, making them valuable in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Quinolinium, 1-(5-carboxypentyl)-4-methyl-, typically involves the quaternization of quinoline with a suitable alkylating agent. One common method is the reaction of quinoline with 6-chlorohexanoic acid under basic conditions to introduce the 5-carboxypentyl group. The reaction is usually carried out in an organic solvent such as acetonitrile or dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of Quinolinium, 1-(5-carboxypentyl)-4-methyl-, follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of automated systems and advanced analytical techniques ensures consistent quality and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Quinolinium, 1-(5-carboxypentyl)-4-methyl-, undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Quinolinium, 1-(5-carboxypentyl)-4-methyl-, has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Quinolinium, 1-(5-carboxypentyl)-4-methyl-, involves its interaction with biological molecules. The compound can bind to DNA and proteins, disrupting their normal functions. In antibacterial applications, it targets bacterial cell division by inhibiting the polymerization of FtsZ, a crucial protein in bacterial cytokinesis. This leads to the disruption of the Z-ring formation, ultimately causing bacterial cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Quinolinium, 1-(5-carboxypentyl)-4-methyl-, stands out due to its specific structure, which allows for unique interactions with biological molecules.

Properties

CAS No.

769878-71-9

Molecular Formula

C16H20NO2+

Molecular Weight

258.33 g/mol

IUPAC Name

6-(4-methylquinolin-1-ium-1-yl)hexanoic acid

InChI

InChI=1S/C16H19NO2/c1-13-10-12-17(11-6-2-3-9-16(18)19)15-8-5-4-7-14(13)15/h4-5,7-8,10,12H,2-3,6,9,11H2,1H3/p+1

InChI Key

VKRDKQLQKNINNU-UHFFFAOYSA-O

Canonical SMILES

CC1=CC=[N+](C2=CC=CC=C12)CCCCCC(=O)O

Origin of Product

United States

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